molecular formula C11H11ClN4 B8726007 6-Chloro-N4-methyl-N4-phenyl-2,4-pyrimidinediamine CAS No. 6303-43-1

6-Chloro-N4-methyl-N4-phenyl-2,4-pyrimidinediamine

Cat. No. B8726007
M. Wt: 234.68 g/mol
InChI Key: DKWQGENYTFFROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697685B2

Procedure details

A 20-mL screw-cap vial was charged with N-methylaniline (0.653 g, 6.1 mmol), 4,6-dichloro-2-pyrimidinamine (1 g, 6.1 mmol), 1,4-dioxane (5 mL), and HCl (0.152 mL, 0.61 mmol, 4M in 1,4-dioxane). The vial was capped and stirred at reflux overnight. At this time, LCMS analysis indicated good conversion to the desired product, so the reaction mixture was poured into 1:1 NaHCO3 (sat) and water (20 mL) and extracted with EtOAc (3×50 mL). The combined organics were dried (Na2SO4) and concentrated. The solid residue was triturated with CH2Cl2, to yield the title compound (644 mg) as an off-white solid. LC-MS (ES) m/z=235 [M+H]+.
Quantity
0.653 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.152 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:10]1[CH:15]=[C:14]([Cl:16])[N:13]=[C:12]([NH2:17])[N:11]=1.Cl>O1CCOCC1>[Cl:16][C:14]1[N:13]=[C:12]([NH2:17])[N:11]=[C:10]([N:2]([CH3:1])[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:15]=1

Inputs

Step One
Name
Quantity
0.653 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N
Name
Quantity
0.152 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 20-mL screw-cap vial
CUSTOM
Type
CUSTOM
Details
The vial was capped
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N)N(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.